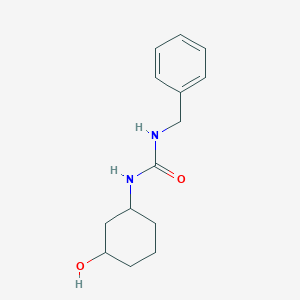

1-Benzyl-3-(3-hydroxycyclohexyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzyl-3-(3-hydroxycyclohexyl)urea” is a chemical compound with the molecular formula C14H20N2O2 . The molecule contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(3-hydroxycyclohexyl)urea” includes 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

While specific chemical reactions involving “1-Benzyl-3-(3-hydroxycyclohexyl)urea” are not available, it’s worth noting that reactions at the benzylic position are common in organic chemistry . These can include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research has been conducted on the synthesis of new classes of cyclic dipeptidyl ureas through specific reactions involving cyclohexyl or benzyl isocyanide. These compounds represent a new class of pseudopeptidic triazines, which could have implications for drug design and development (Sañudo et al., 2006).

Antimicrobial and Anticancer Activities

Some studies focus on the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, showing potential antimicrobial and anticancer activities. These compounds, derived from reactions involving urea or its analogs, were tested for their efficacy against various bacterial strains and cancer cell lines, indicating the therapeutic potential of urea-derived compounds (El-Sawy et al., 2013).

Environmental Degradation of Contaminants

Research into the degradation of environmental contaminants, such as antimicrobials triclosan and triclocarban, has been conducted using electro-Fenton systems. This study explored how compounds related to urea, like N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, undergo degradation, highlighting the role of urea derivatives in environmental chemistry and pollution management (Sirés et al., 2007).

DNA Interaction Studies

The interaction of Schiff bases containing urea derivatives with DNA has been investigated, providing insights into the binding mechanisms and potential applications in medicinal chemistry. These studies show how specific urea derivatives can intercalate with DNA, influencing drug design for targeting genetic materials (Ajloo et al., 2015).

Synthesis and Biochemical Evaluation

Flexible urea derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. This research indicates the versatility of urea in designing compounds with significant biological activity, which could be useful in treating diseases related to enzyme dysfunction (Vidaluc et al., 1995).

Propriétés

IUPAC Name |

1-benzyl-3-(3-hydroxycyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-13-8-4-7-12(9-13)16-14(18)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-10H2,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBWQRAPVHVLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(3-hydroxycyclohexyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586741.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)

![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)

![2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586747.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2586756.png)

![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2586757.png)

![2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2586758.png)

![2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B2586762.png)